![molecular formula C9H7BrO3 B2464962 3-(2-Bromophenyl)-2-oxopropanoic acid CAS No. 120240-65-5](/img/structure/B2464962.png)
3-(2-Bromophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Bromophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H9BrO2 . It is a white solid and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenyl)-2-oxopropanoic acid can be represented by the SMILES stringOC(=O)CCc1ccccc1Br
. The InChI key for this compound is AOACQJFIGWNQBC-UHFFFAOYSA-N
. The compound has a molecular weight of 229.07 . Physical And Chemical Properties Analysis
3-(2-Bromophenyl)-2-oxopropanoic acid is a white solid . It has a melting point of 98-102 °C (lit.) and a boiling point of 186°C/15mmHg (lit.) . The compound has a density of 1.531±0.06 g/cm3 (Predicted) . It is soluble in methanol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(2-Bromophenyl)-2-oxopropanoic acid derivatives have been used in the synthesis of various heterocyclic compounds. For instance, they have been employed in the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives through sequential coupling-cyclization reactions with terminal alkynes (Kobayashi et al., 2008). Additionally, the oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, derived from these compounds, has led to the production of quinoxalyl aryl ketones (Gorbunova & Mamedov, 2006).
Chemoenzymatic Reductions
In the field of chemoenzymatic reductions, these compounds have been pivotal. The enantiomerically pure phenyllactic acids, crucial in various natural products and medicines, are obtained by reducing the corresponding 3-aryl-2-oxopropanoic acids (Sivanathan et al., 2015).
Antimicrobial Activities
Compounds derived from 3-(2-Bromophenyl)-2-oxopropanoic acid have shown potential in antimicrobial applications. For example, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones synthesized from these compounds have been screened for their antimicrobial activity, highlighting their potential in combating microbial infections (Hassanin & Ibrahim, 2012).
Antibacterial Applications
Another significant application is in the synthesis of novel heterocyclic compounds with expected antibacterial activities. The utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a closely related compound, in preparing various heterocyclic compounds, demonstrates the scope of these derivatives in developing new antibacterial agents (El-Hashash et al., 2015).
Antifungal Properties
Further extending their antimicrobial scope, derivatives of 3-(2-Bromophenyl)-2-oxopropanoic acid have shown significant activity against pathogenic yeasts and molds. The broad-spectrum in vitro activity of these derivatives, especially against Aspergillus spp. and fluconazole-resistant yeast isolates, presents them as promising compounds in antifungal research (Buchta et al., 2004).
Safety and Hazards
The compound is classified as a Category 2 flammable liquid according to the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers The search results did not provide specific papers related to 3-(2-Bromophenyl)-2-oxopropanoic acid .
properties
IUPAC Name |
3-(2-bromophenyl)-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGSFCWLPDCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120240-65-5 |
Source
|
Record name | 3-(2-bromophenyl)-2-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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